3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine
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Overview
Description
3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a fluoropyridine moiety, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the fluoropyridine moiety. The bromine atom is introduced through a halogenation reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation .
Major Products Formed
The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, a Suzuki-Miyaura coupling reaction could yield a biaryl compound, while a nucleophilic substitution reaction could introduce a new functional group in place of the bromine atom .
Scientific Research Applications
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving halogenated pyridines and pyrrolidines.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and fluoropyridine moiety may play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated pyridines and pyrrolidines, such as:
- 3-Bromo-2-[3-(methoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine
- 3-Chloro-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine
Uniqueness
The uniqueness of 3-Bromo-2-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-6-fluoropyridine lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both a bromine atom and a fluorine atom can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
(3-bromo-6-fluoropyridin-2-yl)-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O2/c1-2-19-8-9-5-6-17(7-9)13(18)12-10(14)3-4-11(15)16-12/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIKGFFFCVJQSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2=C(C=CC(=N2)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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